Microwave-Assisted Synthesis Yields 4-(4-Morpholinyl)-1(2H)-phthalazinone in 48% Purity
The target compound can be synthesized via nucleophilic aromatic substitution of 4-chlorophthalazin-1-one with morpholine. Using microwave irradiation at 190–210 °C for a total of 1.5 hours, the reaction yields 300 mg of product (48% yield) from a 0.49 g (2.7 mmol) scale . This contrasts with conventional thermal methods for analogous 4-aminophthalazinones, which often require prolonged reflux (12–24 hours) and can result in lower yields (<30%) due to decomposition of the sensitive phthalazinone core . The reported procedure demonstrates a moderate, reproducible yield suitable for early-stage medicinal chemistry campaigns.
| Evidence Dimension | Synthetic Yield (Microwave-Assisted Amination) |
|---|---|
| Target Compound Data | 48% isolated yield (300 mg from 2.7 mmol) |
| Comparator Or Baseline | Typical yields for conventional thermal amination of 4-chlorophthalazinones with secondary amines: <30% |
| Quantified Difference | Approximately 1.6-fold improvement in yield relative to conventional thermal methods |
| Conditions | Microwave irradiation, 190–210 °C, 1.5 h total; 4-chlorophthalazin-1-one with 10 eq. morpholine |
Why This Matters
For procurement, this confirms the synthetic accessibility of the morpholine-substituted derivative using a practical, time-efficient protocol, which directly impacts cost-of-goods and supply reliability compared to analogs requiring more demanding synthetic conditions.
